PNMT Inhibitory Activity: Differentiating Ethyl Ester from Other 3-Amino-4-phenylbutanoate Analogs
Ethyl 3-amino-4-phenylbutanoate (149193-77-1) exhibits measurable, albeit modest, in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 mM [1]. This provides a quantitative baseline for comparing the impact of ester group modifications on target engagement. While potent DPP-IV inhibitors derived from the 3-amino-4-phenylbutanoic acid scaffold often achieve nanomolar potency, the unoptimized ethyl ester itself shows millimolar affinity for PNMT, highlighting the critical role of subsequent structural optimization [2].
| Evidence Dimension | Inhibitory constant (Ki) for PNMT enzyme |
|---|---|
| Target Compound Data | Ki = 1.11 mM (1,110,000 nM) |
| Comparator Or Baseline | Class benchmark: DPP-IV inhibitors derived from same scaffold (e.g., optimized derivatives in patent US20060069116A1) typically achieve IC50 values in the nanomolar range (e.g., <100 nM) [2] |
| Quantified Difference | The ethyl ester is approximately 10,000-fold less potent than optimized DPP-IV inhibitors from the same scaffold class, underscoring its role as a non-optimized starting point. |
| Conditions | In vitro radiochemical assay against bovine PNMT; cell-free enzymatic system |
Why This Matters
This data confirms the compound's baseline activity and provides a clear comparator for researchers optimizing ester prodrugs or developing PNMT-targeted agents.
- [1] BindingDB. Entry BDBM50367284, ChEMBL291584: Affinity data for Ethyl 3-amino-4-phenylbutanoate against phenylethanolamine N-methyltransferase (PNMT). View Source
- [2] Merck Sharp & Dohme LLC. (2006). US20060069116A1: 3-Amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. View Source
